molecular formula C13H16BrNO4 B13103402 4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid

4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid

Cat. No.: B13103402
M. Wt: 330.17 g/mol
InChI Key: QHEWLLQUZUYBLR-UHFFFAOYSA-N
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Description

4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid is an organic compound with the molecular formula C12H14BrNO4. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the amino group at the 2-position is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid depends on its specific applicationThe Boc group provides steric protection, allowing selective reactions at other sites of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid is unique due to the presence of both the bromine atom and the Boc-protected amino group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C13H16BrNO4

Molecular Weight

330.17 g/mol

IUPAC Name

4-bromo-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-7-8-6-9(14)4-5-10(8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

QHEWLLQUZUYBLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)C(=O)O

Origin of Product

United States

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